![molecular formula C26H25ClN4O2S B11149525 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one](/img/structure/B11149525.png)
5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one
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Overview
Description
“5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” is a synthetic organic compound that belongs to the class of thiazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” typically involves multi-step organic reactions. The starting materials might include 3-chloro-4-ethoxyphenyl derivatives, phenylpyrazole, and piperidino-thiazolone precursors. The reaction conditions often involve:
Solvents: Common organic solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating or cooling to optimize the reaction yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, the compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinal chemistry applications could include the development of new drugs or therapeutic agents. The compound’s biological activity might be explored for treating specific diseases or conditions.
Industry
In the industrial sector, the compound could be used in the development of new materials, coatings, or other specialized applications.
Mechanism of Action
The mechanism of action of “5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolones: Other thiazolone derivatives with similar structures.
Pyrazoles: Compounds containing the pyrazole ring.
Phenyl Derivatives: Molecules with phenyl groups and similar functional groups.
Uniqueness
The uniqueness of “5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-piperidino-1,3-thiazol-4-one” lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25ClN4O2S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C26H25ClN4O2S/c1-2-33-22-12-11-18(15-21(22)27)24-19(17-31(29-24)20-9-5-3-6-10-20)16-23-25(32)28-26(34-23)30-13-7-4-8-14-30/h3,5-6,9-12,15-17H,2,4,7-8,13-14H2,1H3/b23-16- |
InChI Key |
ATDFRRPWDUUNJS-KQWNVCNZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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